8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
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Description
8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C18H19N5O2S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Applications
Design and Synthesis for Anticancer Activity The compound 8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione, as part of the purine-diones family, has been studied for its potential in anticancer applications. Hayallah (2017) reported the design and synthesis of various purine-diones and their analogs, including olomoucine derivatives, showing significant inhibition activity against the human breast cancer cell line MCF-7, compared to the reference drug doxorubicin. This highlights the compound's relevance in the development of new anticancer agents (Hayallah, 2017).
Synthesis Methods and Protective Groups
Thietanyl Protection in Synthesis The synthesis of certain purine-diones, including 8-substituted variants, often requires the use of protective groups. Khaliullin and Shabalina (2020) demonstrated the use of thietanyl as a protective group, enabling the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The stability of the thietanyl protecting group, even under nucleophilic substitution conditions, offers an advantage in the synthesis process, contributing to the substance's versatility in research and potential therapeutic applications (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-10(2)8-9-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11-6-4-5-7-12(11)26-18/h4-7,10H,8-9H2,1-3H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAOFPBYWIFJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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